1-(3-Bromopropyl)cyclobutane-1-carbonitrile

Catalog No.
S13972247
CAS No.
M.F
C8H12BrN
M. Wt
202.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromopropyl)cyclobutane-1-carbonitrile

Product Name

1-(3-Bromopropyl)cyclobutane-1-carbonitrile

IUPAC Name

1-(3-bromopropyl)cyclobutane-1-carbonitrile

Molecular Formula

C8H12BrN

Molecular Weight

202.09 g/mol

InChI

InChI=1S/C8H12BrN/c9-6-2-5-8(7-10)3-1-4-8/h1-6H2

InChI Key

SJQFQRSGMZJGTM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CCCBr)C#N

1-(3-Bromopropyl)cyclobutane-1-carbonitrile is a chemical compound characterized by the presence of a cyclobutane ring substituted with a bromopropyl group and a carbonitrile functional group. Its molecular formula is C11H10BrNC_{11}H_{10}BrN with a molecular weight of approximately 236.11 g/mol. The compound is notable for its potential applications in medicinal chemistry and material sciences due to the unique structural features imparted by the cyclobutane ring and the bromine atom, which can influence its reactivity and biological activity.

The chemical reactivity of 1-(3-Bromopropyl)cyclobutane-1-carbonitrile can be attributed to both the bromine atom and the carbonitrile group. The following reactions are of particular interest:

  • Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Hydrolysis: Under acidic or basic conditions, the carbonitrile group can undergo hydrolysis to form corresponding carboxylic acids.
  • Reduction Reactions: The carbonitrile group can be reduced to primary amines or aldehydes using appropriate reducing agents.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 1-(3-Bromopropyl)cyclobutane-1-carbonitrile typically involves several steps:

  • Bromination: Cyclobutane can be brominated using bromine or N-bromosuccinimide to introduce a bromine atom.
  • Alkylation: The brominated cyclobutane can then undergo alkylation with 3-bromopropyl bromide in the presence of a base to yield 1-(3-Bromopropyl)cyclobutane.
  • Nitrilation: Finally, the introduction of the carbonitrile group can be achieved through nucleophilic substitution using sodium cyanide.

This multi-step synthesis allows for the precise construction of the target molecule.

1-(3-Bromopropyl)cyclobutane-1-carbonitrile has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural characteristics, it may serve as a lead compound for developing new pharmaceuticals.
  • Material Science: Its unique properties could be explored in polymer chemistry or as intermediates in organic synthesis.
  • Agricultural Chemicals: Similar compounds have been investigated for use as pesticides or herbicides.

Interaction studies involving 1-(3-Bromopropyl)cyclobutane-1-carbonitrile would typically focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary data suggest that compounds with similar structures may interact favorably with cannabinoid receptors, indicating potential therapeutic uses in pain management or inflammation reduction.

Several compounds share structural similarities with 1-(3-Bromopropyl)cyclobutane-1-carbonitrile. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Bromo-1-cyano cyclopropaneCyclopropane derivativeSmaller ring size; different reactivity
3-Bromopropyl cyclohexaneCyclohexane derivativeLarger ring; different steric effects
2-Bromo-2-methylpropionitrileBranched aliphaticDifferent branching; varied biological activity
Cyclobutyl cyanideSimple cyano derivativeLacks halogen; simpler structure

These comparisons illustrate how variations in ring size, substitution patterns, and functional groups can lead to distinct chemical behaviors and biological activities, underscoring the uniqueness of 1-(3-Bromopropyl)cyclobutane-1-carbonitrile within this class of compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

201.01531 g/mol

Monoisotopic Mass

201.01531 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types